molecular formula C23H25N3O B11137784 N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide

N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11137784
M. Wt: 359.5 g/mol
InChI Key: PTXQQWYVEDNNAD-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzamide: The benzylated piperidine is reacted with 3-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrrole moiety.

    Reduction: Reduction reactions could target the benzamide group or other functional groups within the molecule.

    Substitution: Substitution reactions might occur at the benzyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide would depend on its specific biological targets. It may interact with receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidinyl)-3-(1H-indol-1-yl)benzamide
  • N-(1-benzyl-4-piperidinyl)-3-(1H-imidazol-1-yl)benzamide

Uniqueness

N-(1-benzyl-4-piperidinyl)-3-(1H-pyrrol-1-yl)benzamide may have unique properties due to the presence of the pyrrole ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-pyrrol-1-ylbenzamide

InChI

InChI=1S/C23H25N3O/c27-23(20-9-6-10-22(17-20)26-13-4-5-14-26)24-21-11-15-25(16-12-21)18-19-7-2-1-3-8-19/h1-10,13-14,17,21H,11-12,15-16,18H2,(H,24,27)

InChI Key

PTXQQWYVEDNNAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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